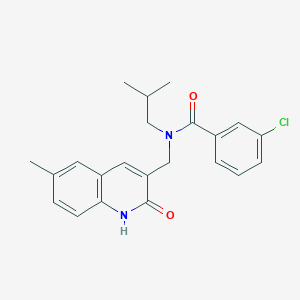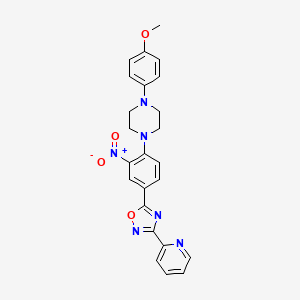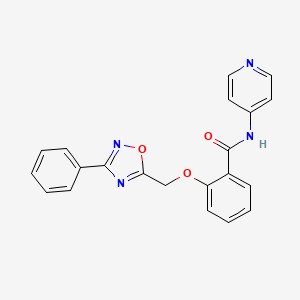
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide, also known as CBAA, is a compound that has been extensively studied for its potential therapeutic applications. CBAA is a sulfonamide derivative that has been found to have anti-inflammatory and analgesic properties. In
科学的研究の応用
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has also been found to inhibit the growth of cancer cells in vitro. In addition, 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers studying inflammation, pain, and cancer. However, one limitation of using 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is that it can be difficult to synthesize and purify, which may limit its availability for some experiments.
将来の方向性
There are a number of future directions for research related to 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide that are more efficient and cost-effective. Another area of interest is the development of new derivatives of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide with improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide and its potential applications in the treatment of inflammatory and pain-related conditions, as well as cancer.
合成法
The synthesis of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide involves the reaction of 3-methylbenzenamine and cyclohexylbenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization.
特性
IUPAC Name |
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-24(16-18-8-4-2-5-9-18)22(25)17-28-20-12-14-21(15-13-20)29(26,27)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,23H,3,6-7,10-11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHPMLWEMWZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

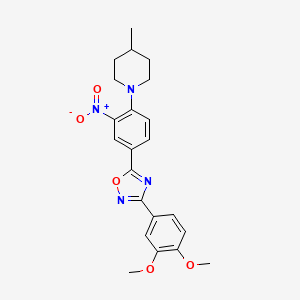
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
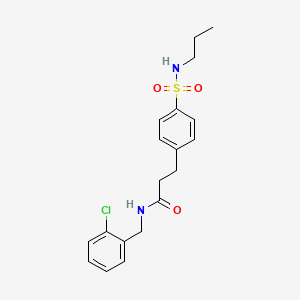

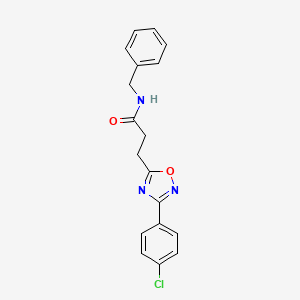
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)
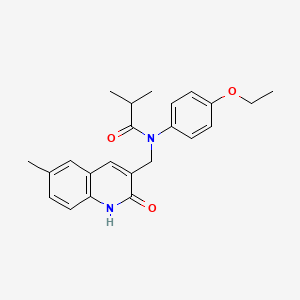
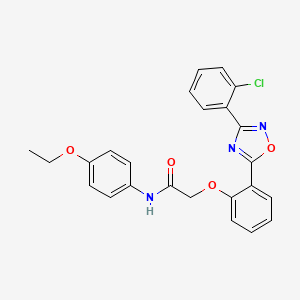
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
